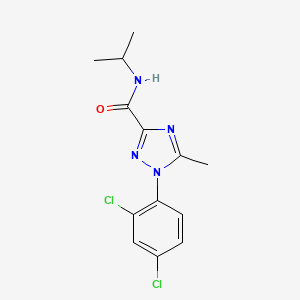
1-(2,4-dichlorophényl)-N-isopropyl-5-méthyl-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide” belongs to the class of 1,2,4-triazoles. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities and are used in the synthesis of pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. In the case of 1,2,4-triazoles, they can undergo reactions typical of azoles, such as N-alkylation and N-acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, 1,2,4-triazoles are generally stable and have low to moderate solubility in water .Applications De Recherche Scientifique
Activité anticancéreuse
Le composé a été étudié pour son potentiel en tant qu'agent anticancéreux. Dans une étude de Flefel et al., plusieurs dérivés de ce composé ont été synthétisés et criblés pour leur activité cytotoxique contre des lignées cellulaires tumorales. Notamment, les composés 8 et 16 ont démontré de forts effets inhibiteurs sur les cellules cancéreuses, surpassant le médicament de référence, la doxorubicine. Il est important de noter que ces composés ont présenté une cytotoxicité minimale envers les cellules normales .
Modifications bioisostériques
Les chercheurs ont exploré la versatilité structurelle de ce composé en dérivant sa chaîne alkyle C-4 sur le cycle pyrazole. En introduisant différents groupes électronégatifs, divers bioisostères ont été générés. De telles modifications peuvent conduire à de nouveaux composés avec des propriétés pharmacologiques améliorées .
Extraction de métaux
Le composé a été étudié pour sa capacité à extraire les ions cuivre(II) des solutions d'acide chlorhydrique. Plus précisément, 1-“[2-(2,4-dichlorophényl)-4-propyl-1,3-dioxolan-2-yl]-méthyl”-1H-1,2,4-triazole extrait efficacement le cuivre(II) des solutions modérément acides (3–5 M HCl) .
Études antivirales
Compte tenu du besoin constant d'agents antiviraux efficaces, l'évaluation de l'activité de ce composé contre les infections virales pourrait être intéressante.
En résumé, le 1-(2,4-dichlorophényl)-N-isopropyl-5-méthyl-1H-1,2,4-triazole-3-carboxamide est prometteur dans divers domaines scientifiques. Ses propriétés multiformes justifient des investigations et un développement supplémentaires pour diverses applications. 🌟
Mécanisme D'action
Target of Action
The primary target of 1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide is the enzyme cytochrome P450 14α-demethylase . This enzyme plays a crucial role in the synthesis of ergosterol, a major component of the fungal cell membrane .
Mode of Action
1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide interacts with its target, cytochrome P450 14α-demethylase, inhibiting its function . This inhibition disrupts the conversion of lanosterol to ergosterol, leading to an increase in cellular permeability and leakage of cellular contents .
Biochemical Pathways
The inhibition of cytochrome P450 14α-demethylase by 1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide affects the ergosterol biosynthesis pathway . The disruption of this pathway leads to the accumulation of 14 α-methyl sterols in fungi, which may be partly responsible for the fungistatic activity of the compound .
Pharmacokinetics
Similar compounds like sertaconazole and oxiconazole have been studied . These studies could provide insights into the pharmacokinetics of 1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide, but direct studies on this specific compound are needed for accurate information.
Result of Action
The result of the action of 1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide is the disruption of the fungal cell membrane integrity due to the inhibition of ergosterol synthesis . This leads to increased cellular permeability and leakage of cellular contents, resulting in the death of the fungal cells .
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-5-methyl-N-propan-2-yl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O/c1-7(2)16-13(20)12-17-8(3)19(18-12)11-5-4-9(14)6-10(11)15/h4-7H,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVVFYLIXVADCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2588087.png)
![8-[(2E)-2-benzylidenehydrazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/structure/B2588090.png)
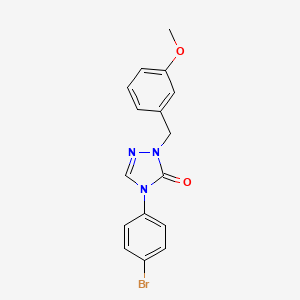
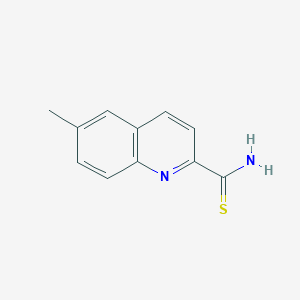
![2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2588094.png)
![3-[benzenesulfonyl(methyl)amino]-4-methoxy-N-propan-2-ylbenzenesulfonamide](/img/structure/B2588097.png)
![9-(4-ethoxyphenyl)-7-hydroxy-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2588098.png)
![N-[2-[Methyl(thiophen-2-ylsulfonyl)amino]ethyl]but-2-ynamide](/img/structure/B2588100.png)
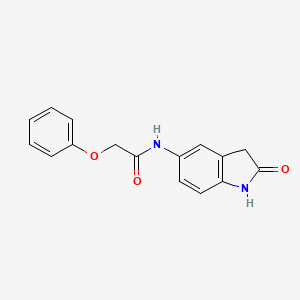
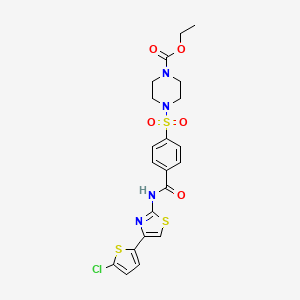

![N-[(2Z)-5-(propylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2588105.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2588108.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2588109.png)